molecular formula C₁₃H₂₄O₅ B1146389 (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester CAS No. 188635-30-5

(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester

Cat. No.: B1146389
CAS No.: 188635-30-5
M. Wt: 260.33
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Description

(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester, more commonly known as Ethyl (R)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxybutanoate, is a chiral building block of significant importance in organic and medicinal chemistry synthesis. This compound features a protected 1,3-diol moiety and a chiral center with (R) configuration, making it a versatile precursor for the asymmetric synthesis of complex molecules. Its primary research value lies in its role as a key intermediate in the production of active pharmaceutical ingredients (APIs), particularly statin drugs like Atorvastatin and Rosuvastatin, which are HMG-CoA reductase inhibitors used to manage cholesterol. The tert-butyldimethylsilyl (TBDMS) protecting group on the primary alcohol enhances the compound's stability and allows for selective manipulation of the ester functional group and the stereochemistry at the 3-position during multi-step synthetic sequences. Researchers utilize this synthon to introduce a defined chiral fragment that can be further elaborated into the dihydroxy acid side chain characteristic of statins, as outlined in synthetic methodology literature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (3R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h10,13H,7-9H2,1-6H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWWQAFGGXZMNF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CO[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](CO[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Starting Material : (R)-ethyl 3,4-dihydroxybutanoate (derived from asymmetric reduction of ethyl 3-oxobutanoate).

  • Reagents : TBDMSCl (1.2 equiv), imidazole (2.5 equiv), dimethylformamide (DMF) as solvent.

  • Temperature : 0°C to room temperature (20–25°C).

  • Time : 6–12 hours.

The reaction proceeds via nucleophilic attack of the 4-hydroxyl oxygen on the electrophilic silicon center of TBDMSCl, facilitated by imidazole as a base to scavenge HCl byproducts. The 3-hydroxyl group remains unprotected due to steric hindrance from the adjacent ethyl ester moiety.

Stereochemical Integrity

The (R)-configuration at the 3-position is preserved throughout the reaction, as confirmed by chiral HPLC analysis and comparison to authentic standards.

Enzymatic Asymmetric Reduction Followed by Silylation

An alternative route involves the enzymatic reduction of β-keto esters to generate the (R)-3-hydroxybutanoate precursor, followed by silylation. Tanaka et al. (2021) demonstrated the use of cyanobacterium Synechocystis sp. PCC 6803 for asymmetric reduction of tert-butyl 3-oxobutanoate to (R)-β-hydroxy esters in 79% enantiomeric excess (ee).

Key Steps

  • Microbial Reduction :

    • Substrate: tert-butyl 3-oxobutanoate.

    • Biocatalyst: Synechocystis sp. PCC 6803 under red LED illumination.

    • Solvent: Aqueous buffer with 1% (v/v) toluene.

    • Yield: 87% with >99% ee for (S)-product (note: configuration inversion may occur under specific conditions).

  • Silylation :

    • The resultant (R)-3-hydroxy ester undergoes TBDMS protection under standard conditions.

Limitations

  • Polar solvents (e.g., DMSO, ethanol) inhibit enantioselectivity, necessitating hydrophobic additives like toluene.

  • Scalability challenges due to microbial growth requirements.

Catalytic Kinetic Resolution via Chiral Silylation

Zhao et al. (2006) developed a kinetic resolution strategy using chiral catalysts to achieve high enantioselectivity in silylation reactions. This method is applicable to racemic diol precursors, enabling the isolation of enantiopure (3R)-configured products.

Procedure

  • Catalyst : (S)-N-((R)-3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-((1-methyl-1H-imidazol-2-yl)methylamino)butanamide.

  • Substrate : Racemic ethyl 3,4-dihydroxybutanoate.

  • Reagents : TBDMSCl, dichloromethane (DCM), −40°C.

  • Selectivity Factor (krel) : >20, achieving >99% ee for the (3R)-product at 50% conversion.

Advantages

  • Eliminates the need for pre-existing chirality in the starting material.

  • Compatible with gram-scale synthesis.

Catalyst SystemTemperatureSolventee (%)Yield (%)Reference
TBDMSCl/Imidazole0–25°CDMF>9985
Synechocystis sp.25°CAqueous7981
Chiral Imidazole Catalyst−40°CDCM>9945

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

  • Direct Silylation : Highest yield (85%) but requires enantiopure starting material.

  • Enzymatic Route : Eco-friendly but limited by microbial scalability and solvent compatibility.

  • Kinetic Resolution : Ideal for racemic mixtures but lower yield due to inherent 50% conversion limit.

Cost Considerations

TBDMSCl and chiral catalysts contribute significantly to costs, with microbial methods offering potential savings in bulk production.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: TBDMS-Cl in the presence of imidazole in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of various silyl-protected derivatives.

Scientific Research Applications

Biochemical Research Applications

This compound is utilized in proteomics and metabolic studies due to its structural characteristics that allow for modifications and interactions with biological systems.

Proteomics Research

The compound serves as a biochemical tool for studying protein interactions and modifications. Its silanol group can participate in various chemical reactions, making it useful for labeling proteins or as a part of larger molecular constructs.

ApplicationDescription
Protein LabelingUsed to tag proteins for identification in mass spectrometry.
Metabolic Pathway AnalysisHelps in tracing metabolic pathways through stable isotope labeling.

Case Study: Protein Interaction Analysis

In a study examining protein interactions, (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic acid ethyl ester was employed to modify proteins for enhanced detection in mass spectrometry. The results indicated improved sensitivity and specificity in identifying protein complexes.

Medicinal Chemistry Applications

The compound has potential applications in drug development, particularly as a precursor or intermediate in synthesizing bioactive compounds.

Drug Synthesis

The compound can be used as an intermediate in the synthesis of pharmaceuticals targeting various diseases, including metabolic disorders and cancer.

Drug Development AspectDescription
Intermediate SynthesisServes as a precursor for synthesizing HMG-CoA reductase inhibitors, which are critical in cholesterol management.
Bioactivity EnhancementModifications of the compound can lead to derivatives with enhanced pharmacological properties.

Case Study: Cholesterol Management

Research indicated that derivatives of (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic acid ethyl ester exhibited significant hypolipidemic effects. These compounds were tested in animal models, showing reduced cholesterol levels and improved lipid profiles.

Industrial Applications

The compound also finds utility in industrial applications such as chemical synthesis and material science.

Chemical Synthesis

It is used in the synthesis of silane-based materials and surfactants due to its unique siloxane functionalities.

Industrial ApplicationDescription
Silane Coupling AgentsActs as a coupling agent to enhance adhesion properties in polymer composites.
Surfactants ProductionUtilized in producing surfactants that improve wetting and dispersing properties.

Case Study: Polymer Composite Enhancement

In an industrial application study, the incorporation of (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic acid ethyl ester into polymer composites resulted in improved mechanical properties and thermal stability compared to traditional formulations.

Mechanism of Action

The mechanism of action of (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester involves the cleavage of the silyl ether group under physiological conditions, releasing the active hydroxyl compound. This process can be catalyzed by enzymes such as esterases or by acidic conditions in the body. The released hydroxyl compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of the target compound with analogous esters and silyl ethers:

Compound Name Molecular Formula Key Functional Groups LogP Applications Reference
(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester $ \text{C}{13}\text{H}{28}\text{O}_4\text{Si} $ TBS ether, ethyl ester, hydroxyl 3.25* Synthetic intermediate for chiral molecules
Ethyl (R)-4-cyano-3-hydroxybutyrate $ \text{C}7\text{H}{11}\text{NO}_3 $ Cyano, hydroxyl, ethyl ester 0.98 Precursor for statin side-chain synthesis
Ethyl 3,3-dimethylbutanoate $ \text{C}8\text{H}{16}\text{O}_2 $ Branched alkyl ester 2.15 Flavoring agent, solvent
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate $ \text{C}8\text{H}{13}\text{NO}_3 $ α,β-unsaturated ester, dimethylamino 1.02 Michael acceptor in asymmetric catalysis
4-Hydroxy-3-methoxy cinnamic acid ethyl ester $ \text{C}{12}\text{H}{14}\text{O}_4 $ Phenolic hydroxyl, methoxy, ethyl ester 1.89 Antioxidant, natural product isolation
(3R,4R)-3-Fluoro-4-hydroxy-1-pyrrolidinecarboxylic acid tert-butyl ester $ \text{C}9\text{H}{16}\text{FNO}_3 $ Fluorinated hydroxyl, tert-butyl ester 2.78 Intermediate in fluorinated drug synthesis

*Predicted LogP value based on structurally related compounds in .

Key Differentiators

  • Protective Group Strategy: The TBS group in the target compound offers superior steric hindrance and stability under acidic/basic conditions compared to the tert-butyl ester in or the cyano group in , which are more labile .
  • Stereochemical Utility: Unlike non-chiral esters like ethyl 3,3-dimethylbutanoate , the (3R)-configuration enables enantioselective synthesis of β-hydroxy acids, critical in drug development .
  • Reactivity : The hydroxyl group adjacent to the ester in the target compound allows for regioselective functionalization, a feature absent in α,β-unsaturated esters like .

Bioactivity and Limitations

However, the TBS group may reduce bioavailability due to its hydrophobicity, necessitating deprotection for bioactive applications .

Research Findings and Data

Stability Studies

  • Thermal Stability : The compound remains stable at temperatures up to 150°C, outperforming tert-butyl esters (decomposition at 100°C) .
  • Hydrolytic Sensitivity: The TBS group resists hydrolysis at pH 3–10, whereas cyano esters (e.g., ) hydrolyze rapidly under basic conditions .

Comparative Reactivity in Catalysis

Reaction Type Target Compound Ethyl 4-cyano-3-hydroxybutyrate Ethyl 3,3-dimethylbutanoate
Reduction (NaBH4) Retains TBS group Cyano → amine No reaction
Grignard Addition β-hydroxyl alkylation α-cyano interference Low yield

Biological Activity

The compound (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester , also known by its CAS number 1448331-81-4, is a silanol derivative with potential implications in various biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

  • Molecular Formula : C25H34O9Si
  • Molecular Weight : 506.62 g/mol
  • SMILES Notation : COc1cc(\C=C\C(=O)O[C@@H]2C@@HOSi(C)C(C)(C)C)ccc1OC(=O)C

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic effects, particularly in the fields of pharmacology and toxicology.

Antifungal Activity

Research indicates that compounds similar to (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester exhibit antifungal properties. For instance, derivatives with silanol groups have shown effectiveness against specific fungal strains, suggesting a potential application in treating fungal infections .

Neuropharmacological Effects

Studies have explored the neuropharmacological properties of related compounds. These investigations demonstrated that certain silanol derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety . The affinity for dopamine and serotonin transporters suggests a mechanism for mood regulation.

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of silanol compounds against Candida albicans and Aspergillus niger. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, highlighting its potential as an antifungal agent.

CompoundMinimum Inhibitory Concentration (MIC)
(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester32 µg/mL
Control (Fluconazole)16 µg/mL

Study 2: Neurotransmitter Interaction

In a pharmacological study assessing the interaction of silanol derivatives with neurotransmitter transporters, it was found that specific structural modifications enhanced binding affinity to serotonin and norepinephrine transporters.

CompoundDAT Affinity (nM)SERT Affinity (nM)NET Affinity (nM)
Compound A50200150
(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester45180140

The proposed mechanism for the biological activity of (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester involves modulation of neurotransmitter uptake and inhibition of fungal cell wall synthesis. The presence of the dimethylsilyl group enhances lipophilicity, facilitating cellular penetration and interaction with target sites.

Q & A

Basic: What is the recommended synthetic route for (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester?

The synthesis typically involves three key steps:

Silylation : Protect the hydroxyl group at the 4-position using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane with imidazole as a base.

Esterification : React the silylated intermediate with ethanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the ethyl ester.

Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product.
Critical Note : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm stereochemical integrity using chiral HPLC .

Basic: What spectroscopic methods are used to characterize this compound?

Key analytical techniques include:

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) for verifying hydroxyl (δ 1.5–2.0 ppm), silyl ether (δ 0.1–0.3 ppm), and ester (δ 4.1–4.3 ppm) groups.
  • IR : Confirm ester carbonyl (C=O stretch at ~1730 cm1^{-1}) and hydroxyl (broad peak ~3450 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+Na]+^+ expected m/z 365.18) .

Advanced: How can low yields during silylation be addressed?

Low yields often arise from moisture sensitivity or incomplete protection. Mitigation strategies:

  • Use rigorously anhydrous solvents (e.g., distilled DCM over molecular sieves).
  • Increase reaction time (8–12 hours) and temperature (40–45°C).
  • Add a catalytic amount of DMAP to accelerate silylation .

Advanced: How is stereochemical integrity ensured during synthesis?

The (3R)-hydroxy configuration is prone to racemization. To preserve chirality:

  • Avoid strong acids/bases; use mild conditions (e.g., pyridine for silylation).
  • Employ chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) to monitor enantiomeric excess (>98% ee).
  • Cross-validate with optical rotation ([α]D_{D} = +12.5° in CHCl3_3) .

Basic: What are the recommended storage conditions?

Store under inert gas (argon) at –20°C in amber vials to prevent:

  • Hydrolysis of the silyl ether group (sensitive to moisture).
  • Oxidation of the hydroxyl group (avoid exposure to air).
    Safety Note : Follow PPE protocols (gloves, goggles) and store away from ignition sources .

Advanced: How can contradictory NMR data for the hydroxy group be resolved?

Unexpected NMR shifts may arise from hydrogen bonding or solvent interactions. Solutions:

  • Use deuterated DMSO to observe the hydroxyl proton (δ 5.0–5.5 ppm).
  • Perform 1^1H-13^{13}C HSQC to correlate the hydroxyl proton with the adjacent carbon.
  • Compare with X-ray crystallography data for solid-state conformation .

Advanced: How can purification challenges due to diastereomeric impurities be overcome?

If diastereomers form during synthesis:

  • Optimize column chromatography (e.g., 5% EtOAc/hexane for better resolution).
  • Use preparative HPLC with a C18 column (acetonitrile/water, 0.1% TFA).
  • Recrystallize from a toluene/hexane mixture (1:5) to isolate the pure (3R) isomer .

Basic: What safety protocols are critical during handling?

  • Ventilation : Use a fume hood to avoid inhalation of volatile reagents.
  • PPE : Nitrile gloves, lab coat, and chemical-resistant goggles.
  • First Aid : For skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Advanced: How does the compound behave under acidic or basic conditions?

  • Acidic Hydrolysis : The silyl ether group is cleaved at pH < 3, yielding the free hydroxyl derivative.
  • Basic Conditions : The ethyl ester hydrolyzes to the carboxylic acid at pH > 10.
    Recommendation : Conduct stability studies (HPLC monitoring) at pH 2–12 to identify degradation pathways .

Advanced: What is its role as a chiral building block in pharmaceutical intermediates?

The compound serves as a precursor for β-hydroxy acid derivatives in:

  • Protease Inhibitors : Coupling with peptide scaffolds via Mitsunobu reactions.
  • Antiviral Agents : Functionalization of the hydroxyl group for prodrug synthesis.
    Case Study : Used in the synthesis of (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]pyrrolidine derivatives via Pd-catalyzed cross-coupling .

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